molecular formula C11H11ClO2 B1323736 4-(3-Chloro-3-butenyl)benzoic acid CAS No. 732249-57-9

4-(3-Chloro-3-butenyl)benzoic acid

Cat. No.: B1323736
CAS No.: 732249-57-9
M. Wt: 210.65 g/mol
InChI Key: DMPBHAIVFBPSOR-UHFFFAOYSA-N
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Description

4-(3-Chloro-3-butenyl)benzoic acid is an organic compound with the molecular formula C11H11ClO2 It is characterized by a benzoic acid moiety substituted with a 3-chloro-3-butenyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-3-butenyl)benzoic acid typically involves the reaction of 4-carboxybenzyl chloride with an appropriate alkene under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the desired product with high specificity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-3-butenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

4-(3-Chloro-3-butenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Chloro-3-butenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the benzoic acid moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Bromo-3-butenyl)benzoic acid
  • 4-(3-Iodo-3-butenyl)benzoic acid
  • 4-(3-Fluoro-3-butenyl)benzoic acid

Uniqueness

4-(3-Chloro-3-butenyl)benzoic acid is unique due to the presence of the chloro group, which imparts specific chemical reactivity and biological activity. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative may exhibit different reactivity patterns and biological effects, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

4-(3-chlorobut-3-enyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-7H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPBHAIVFBPSOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641268
Record name 4-(3-Chlorobut-3-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732249-57-9
Record name 4-(3-Chlorobut-3-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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